molecular formula C18H22N2O B1468218 1-Benzyl-3-(4-methoxyphenyl)piperazine CAS No. 1248907-86-9

1-Benzyl-3-(4-methoxyphenyl)piperazine

Cat. No. B1468218
M. Wt: 282.4 g/mol
InChI Key: SKMDMYKRKYICEO-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-methoxyphenyl)piperazine is a chemical compound of the piperazine class . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-3-(4-methoxyphenyl)piperazine is C12H18N2O. It has an average mass of 206.284 Da and a monoisotopic mass of 206.141907 Da .

Scientific Research Applications

Receptor Affinity and Fluorescence Properties

A series of 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety have been synthesized, showing high to moderate affinity for 5-HT(1A) receptors and possessing good fluorescence properties. These derivatives, especially 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, demonstrated very high 5-HT(1A) receptor affinity and significant potential for visualizing 5-HT(1A) receptors overexpressed in CHO cells via fluorescence microscopy (Lacivita et al., 2009).

Mannich Bases with Piperazines and Bioactivities

New Mannich bases incorporating 1-(2-methoxyphenyl)piperazine have been synthesized, showing potential cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Compounds within this series displayed promising activity, particularly in terms of CA inhibition and cytotoxicity, suggesting a foundation for further chemical and pharmacological studies (Gul et al., 2019).

Structural Analysis and Theoretical Studies

Research on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has contributed to understanding molecular structures through X-ray diffraction and computational methods. These studies provide insights into the reactivity and interaction potential of such compounds, offering a basis for further chemical and pharmaceutical development (Kumara et al., 2017).

Tocolytic Activity

The synthesis and characterization of compounds like 3-benzamido-1-(4-(2-methoxyphenyl) piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC) have shown significant inhibition of oxytocin and acetylcholine-induced contractions of uterine smooth muscle in rats, indicating potential tocolytic activity (Lucky & Omonkhelin, 2009).

properties

IUPAC Name

1-benzyl-3-(4-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-21-17-9-7-16(8-10-17)18-14-20(12-11-19-18)13-15-5-3-2-4-6-15/h2-10,18-19H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMDMYKRKYICEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4-methoxyphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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